1-Acetyllysergic acid ethylamide

Hallucinogenic potency Structure-activity relationship Psychedelic research

This semi-synthetic ergoline exhibits a uniquely attenuated psychotomimetic profile (~7% of LSD activity) and an elevated antiserotonergic-to-psychotomimetic ratio (5.6 vs LSD 1.0), making it an irreplaceable low-efficacy comparator for 5-HT2A SAR studies. Unlike ALD-52 or LAE-32, its functional selectivity cannot be replicated by dose adjustment. Ideal for rodent HTR assays, isolated tissue bath experiments, and forensic method validation. Order ALA-10 to establish efficacy-response curves across a >10-fold potency range with documented human dosing (1.2 mg oral) and negligible pyretogenic effect.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 50485-03-5
Cat. No. B1608295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyllysergic acid ethylamide
CAS50485-03-5
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C
InChIInChI=1S/C20H23N3O2/c1-4-21-20(25)14-8-16-15-6-5-7-17-19(15)13(11-23(17)12(2)24)9-18(16)22(3)10-14/h5-8,11,14,18H,4,9-10H2,1-3H3,(H,21,25)/t14-,18-/m1/s1
InChIKeyUKRWCEJTOPSTEC-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyllysergic Acid Ethylamide (ALA-10, CAS 50485-03-5): A Low-Potency Lysergamide Reference Standard for Differentiated Serotonergic Profiling


1-Acetyllysergic acid ethylamide (ALA-10, also known as 1-acetyl-LAE-32) is a semi-synthetic ergoline derivative belonging to the lysergamide class [1]. It is the N1-acetylated analog of lysergic acid ethylamide (LAE-32) and a close structural relative of the more widely studied 1-acetyl-LSD (ALD-52) [1]. Unlike its diethylamide counterparts, ALA-10 is characterized by a substantially attenuated psychotomimetic profile, with human hallucinogenic potency at least 10-fold lower than LSD and approximately 15-fold lower than its N,N-diethylamide counterpart, ALD-52 [1]. This distinct potency gradient, combined with a unique antiserotonergic-to-psychotomimetic ratio, positions ALA-10 as a critical low-efficacy comparator compound for structure-activity relationship (SAR) studies investigating the role of the amide substituent and N1-substitution in 5-HT2A-mediated signaling and behavioral pharmacology [1].

Why 1-Acetyllysergic Acid Ethylamide (ALA-10) Cannot Be Substituted with ALD-52 or LAE-32 for Targeted Serotonergic Research


Intra-class substitution among N1-acetylated lysergamides is invalid due to quantitatively different pharmacodynamic fingerprints that are not predictable from structural analogy alone. While ALD-52 (1-acetyl-LSD) is roughly equipotent to LSD in human psychotomimetic assays, ALA-10 displays only ~7% of LSD's hallucinogenic activity despite identical N1-acetyl modification [1]. Conversely, ALA-10 exhibits antiserotonergic activity in the isolated rat uterus at 39% of LSD's potency, a three-fold enhancement over its unacetylated parent LAE-32, whereas its pyretogenic effect in rabbits is negligible at ~1% of LSD's action [1]. This divergent antiserotonergic-to-psychotomimetic ratio—40% antiserotonergic potency versus 7% psychotomimetic potency relative to LSD—demonstrates that the monoethylamide side chain, combined with N1-acetylation, produces a functionally selective profile distinct from both the diethylamide (ALD-52) and the non-acetylated monoethylamide (LAE-32) [1]. A researcher requiring a low-efficacy 5-HT2A partial agonist or antagonist tool for mechanistic studies cannot achieve equivalent pharmacological outcomes by simple dose adjustment of ALD-52 or LAE-32; the intrinsic activity and receptor selectivity profiles differ qualitatively, not merely in potency [1].

1-Acetyllysergic Acid Ethylamide (ALA-10): Quantified Differentiation Evidence Against LAE-32, LSD, and ALD-52


Human Psychotomimetic Potency: ALA-10 Exhibits 7% of LSD Activity and 15-Fold Lower Potency Than ALD-52

In controlled human psychotomimetic assays, ALA-10 demonstrates approximately 7% of the hallucinogenic potency of LSD [1]. This places ALA-10 at approximately 15-fold lower potency than ALD-52 (1-acetyl-LSD), which is reported as roughly equipotent to LSD [1]. By comparison, the unacetylated parent compound LAE-32 exhibits about 5–10% of LSD activity, indicating that N1-acetylation of the monoethylamide (producing ALA-10) does not significantly enhance psychotomimetic efficacy, in striking contrast to the effect of N1-acetylation on LSD (producing ALD-52), which retains full potency [1].

Hallucinogenic potency Structure-activity relationship Psychedelic research

Antiserotonergic Activity in Isolated Rat Uterus: ALA-10 Is 3-Fold More Potent Than LAE-32

In the isolated rat uterus antiserotonin assay, ALA-10 displays approximately 39% of the antiserotonergic potency of LSD [1]. This represents a three-fold enhancement relative to its unacetylated parent LAE-32, which shows approximately 13% of LSD's antiserotonergic activity [1]. This finding is significant because it demonstrates that N1-acetylation of the monoethylamide selectively enhances the antiserotonergic component of the pharmacological profile independent of, and disproportionate to, any change in psychotomimetic activity [1].

Antiserotonergic assay Isolated tissue pharmacology 5-HT receptor antagonism

Pyretogenic Effect in Rabbits: ALA-10 Exhibits Negligible Hyperthermic Activity at 1% of LSD

ALA-10 produces a pyretogenic (fever-inducing) effect in rabbits that is approximately 1% of that produced by an equivalent dose of LSD [1]. This near-absence of hyperthermic activity represents a functional separation between the hallucinogenic and pyretogenic properties within the lysergamide series, as LSD is a potent pyretogen in this model [1].

Pyretogenic assay In vivo thermoregulation Safety pharmacology

Selective Divergence of Antiserotonergic-to-Psychotomimetic Ratio: ALA-10 Uncouples Two LSD-Associated Activities

When the antiserotonergic potency (isolated rat uterus) is expressed as a ratio to psychotomimetic potency (human hallucinogenic activity), ALA-10 yields a ratio of approximately 5.6 (39% antiserotonergic / 7% psychotomimetic, both relative to LSD). By contrast, LSD itself has a 1:1 ratio (100%/100%), while LAE-32 yields a ratio of approximately 1.6–2.6 (13% antiserotonergic / 5–8% psychotomimetic) [1]. This computation demonstrates that ALA-10 possesses the highest antiserotonergic-to-psychotomimetic ratio among the monoethylamide series, indicating a functional uncoupling of these two pharmacological activities that is not observed in LSD or ALD-52 [1].

Functional selectivity Biased signaling 5-HT receptor pharmacology

Optimal Research and Industrial Application Scenarios for 1-Acetyllysergic Acid Ethylamide (ALA-10)


Negative Control or Low-Efficacy Comparator in 5-HT2A-Mediated Behavioral Studies

Given its 15-fold lower psychotomimetic potency relative to ALD-52 and its 7% activity relative to LSD [1], ALA-10 serves as an ideal low-efficacy lysergamide comparator in rodent behavioral assays (e.g., head-twitch response, drug discrimination) designed to establish the 5-HT2A efficacy requirements for hallucinogen-like behavioral effects. Its use alongside LSD and ALD-52 enables within-class efficacy-response curve comparisons across a >10-fold potency range [1].

Investigating Functional Selectivity Between Antiserotonergic and Hallucinogenic Signaling

The uniquely elevated antiserotonergic-to-psychotomimetic ratio of ALA-10 (~5.6) versus LSD (1.0) [1] makes this compound a valuable tool for dissecting functional selectivity at serotonin receptor subtypes. Researchers can employ ALA-10 in isolated tissue bath experiments (e.g., rat uterus or aortic ring preparations) alongside in vivo behavioral models to correlate in vitro antiserotonergic activity with in vivo hallucinogenic potency, potentially identifying receptor conformations or signaling pathways that preferentially mediate one effect over the other [1].

Analytical Reference Standard for Forensic Toxicology and Metabolism Studies

As a known, historically characterized lysergamide with documented human dosage (1.2 mg oral), antiserotonergic activity (39% of LSD), and negligible pyretogenic effect [1], ALA-10 provides a well-defined reference standard for forensic toxicology laboratories developing LC-MS/MS or GC-MS methods for detecting emerging lysergamide derivatives. Its distinct quantitative pharmacological profile allows for cross-validation of bioassay results against historical Sandoz reference data [1].

Thermoregulation-Confound-Free In Vivo Pharmacology in Rabbits

With pyretogenic potency at only 1% of LSD [1], ALA-10 enables in vivo serotonergic pharmacological challenge studies in rabbits without the confounding hyperthermic effects that complicate interpretation of locomotor, metabolic, or cardiovascular endpoints when using LSD or ALD-52. This is particularly relevant for studies investigating the role of 5-HT2A receptors in thermoregulation-independent physiological processes [1].

Quote Request

Request a Quote for 1-Acetyllysergic acid ethylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.